molecular formula C15H14N2OS2 B2770867 N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide CAS No. 941992-89-8

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide

Cat. No.: B2770867
CAS No.: 941992-89-8
M. Wt: 302.41
InChI Key: CBKNOYLOLJPLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide: is an organic compound that features a benzamide core substituted with a thiophene ring and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(isopropylthio)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide can undergo oxidation reactions, particularly at the thiophene ring and the isopropylthio group.

    Reduction: The compound can be reduced under appropriate conditions, potentially affecting the cyano group or the thiophene ring.

    Substitution: The benzamide core and the thiophene ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (e.g., bromine) or alkyl halides can be employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or reduced thiophene derivatives.

Scientific Research Applications

Chemistry: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is used as a building block in organic synthesis, particularly in the development of novel materials and ligands for catalysis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(3-cyanothiophen-2-yl)-3-(methylthio)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.

    N-(3-cyanothiophen-2-yl)-3-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of an isopropylthio group.

    N-(3-cyanothiophen-2-yl)-3-(propylthio)benzamide: Similar structure but with a propylthio group instead of an isopropylthio group.

Uniqueness: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is unique due to the presence of the isopropylthio group, which can influence its electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-19-15/h3-8,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKNOYLOLJPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.